Methoxamine, (-)-

Catalog No.
S535144
CAS No.
390-28-3
M.F
C11H17NO3
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxamine, (-)-

CAS Number

390-28-3

Product Name

Methoxamine, (-)-

IUPAC Name

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1

InChI Key

WJAJPNHVVFWKKL-CPCISQLKSA-N

SMILES

Array

solubility

Soluble (185 g/L)
9.21e+00 g/L

Synonyms

Hydrochloride, Methoxamine, Methoxamedrin, Methoxamine, Methoxamine Hydrochloride, Metoxamine Wellcome, Vasoxin, Vasoxine, Vasoxyl, Vasylox, Wellcome, Metoxamine

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)N

The exact mass of the compound Methoxamine is 211.1208 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (185 g/l)9.21e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Research

  • Methoxamine has been investigated as a potential treatment for electromechanical dissociation (EMD), a condition where the heart's electrical activity appears normal, but the heart muscle fails to contract effectively. In some animal studies, methoxamine showed promise in improving heart function during EMD unresponsive to epinephrine [Source: Use of methoxamine in the resuscitation of epinephrine-resistant electromechanical dissociation ].

Anesthetic Research

  • Some scientific studies have explored the use of methoxamine to help maintain blood pressure during spinal anesthesia, a type of anesthesia that numbs the lower body. The research suggests methoxamine may be useful in specific situations, but more study is needed [Source: Intravenous Methoxamine to Prevent Hypotension after Subarachnoid Block].

Methoxamine is a sympathomimetic medication primarily classified as an alpha-1 adrenergic agonist. Its chemical formula is C11H17NO3C_{11}H_{17}NO_{3}, and it is known for its role in treating hypotension, particularly in acute settings such as spinal anesthesia and shock due to trauma or tumor. Methoxamine functions by inducing peripheral vasoconstriction, which leads to increased systemic blood pressure without significantly affecting the central nervous system . It has been marketed under various trade names, including Vasoxine, Vasoxyl, and Vasylox, although its clinical use has diminished over time due to the development of newer agents .

Methoxamine acts as an α₁-adrenergic receptor agonist. When it binds to these receptors, located on blood vessel walls, it triggers a signaling cascade that leads to vasoconstriction (narrowing of blood vessels) []. This vasoconstriction ultimately increases blood pressure.

  • Hypertension (high blood pressure): Excessive vasoconstriction can lead to dangerously high blood pressure [].
  • Cardiac arrhythmias: Stimulation of α₁-adrenergic receptors can alter heart rhythm [].
Typical of phenethylamines. It can participate in:

  • Alkylation: Methoxamine can react with alkylating agents to form various derivatives.
  • Oxidation: The hydroxyl group may be oxidized to form ketones or aldehydes.
  • Reduction: The ketone or aldehyde derivatives can be reduced back to alcohols.

These reactions are significant in modifying methoxamine's pharmacological properties and developing new therapeutic agents .

As a selective alpha-1 adrenergic receptor agonist, methoxamine enhances peripheral vascular resistance and increases both systolic and diastolic blood pressure. Its mechanism involves:

  • Vasoconstriction: Methoxamine binds to alpha-1 adrenergic receptors on vascular smooth muscle, leading to constriction of blood vessels.
  • Cardiac Output Effects: While it primarily increases peripheral resistance, methoxamine may decrease or have no significant effect on cardiac output .

The drug's biological activity also includes potential side effects such as restlessness, anxiety, and peripheral vasoconstriction leading to reduced blood flow to vital organs .

Methoxamine was first synthesized in 1944 through a multi-step process involving:

  • Formation of the Phenethylamine Skeleton: Starting from readily available precursors like phenol derivatives.
  • Methylation: Introduction of methoxy groups using methylating agents.
  • Hydroxylation: Addition of hydroxyl groups at specific positions on the aromatic ring.

The synthesis process has been refined over the years to improve yield and purity .

Methoxamine is primarily used for:

  • Management of Hypotension: Particularly during surgical procedures or in cases of shock.
  • Adjunctive Treatment: Used alongside other medications for conditions like hemorrhage or spinal anesthesia-related hypotension.

Despite its historical significance, methoxamine's clinical use has largely been replaced by more effective and safer alternatives .

Methoxamine exhibits several drug interactions that can affect its efficacy and safety:

  • Sympathomimetics: It may enhance the effects of other sympathomimetic agents like Formoterol, increasing the risk of adverse cardiovascular effects .
  • Antihypertensives: Methoxamine may counteract the effects of antihypertensive medications such as Fosinopril, leading to increased blood pressure levels .

Careful monitoring is essential when administering methoxamine alongside these agents.

Methoxamine shares structural similarities with several other compounds that act on adrenergic receptors. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary ActionPotency Relative to Methoxamine
PhenylephrineSimilar phenethylamineAlpha-1 agonist5-10 times more potent
DesglymidodrineSubstituted phenethylamineAlpha-1 agonistComparable
Dimetofrine3,5-Dimethoxy derivativeAlpha-1 agonistSimilar
Butaxamine3,6-Dimethoxy derivativeSelective beta antagonistLess relevant

Friedel-Crafts Acylation Methodology

Friedel-Crafts acylation represents one of the foundational approaches for methoxamine synthesis, utilizing the formation of aromatic ketones as key intermediates [1] [2]. The process typically employs aluminum chloride as a Lewis acid catalyst in combination with acyl chlorides or anhydrides to achieve electrophilic aromatic substitution [3] [4]. Traditional methoxamine synthesis via this route involves the acylation of dimethoxybenzene derivatives followed by subsequent functional group transformations [5].

The mechanistic pathway proceeds through the generation of acylium cations, which act as electrophiles in the aromatic substitution reaction [3] [6]. Under standard conditions, anisole derivatives undergo Friedel-Crafts acylation with propionyl chloride in the presence of aluminum chloride or iron chloride catalysts, typically in dichloromethane solvent at controlled temperatures ranging from 0°C to 25°C [4] [6]. The reaction exhibits regioselectivity favoring para-substitution due to the activating nature of the methoxy groups [7] [8].

Research has demonstrated that the choice of Lewis acid catalyst significantly influences both reaction efficiency and product selectivity. Aluminum chloride remains the most commonly employed catalyst, though alternative Lewis acids such as iron chloride have shown comparable activity with reduced environmental impact [6]. Reaction yields typically range from 30-70% depending on substrate substitution patterns and reaction conditions [8] [5].

Reductive Amination Strategies

Reductive amination serves as the crucial step for introducing the amino alcohol functionality in methoxamine synthesis [9] [10]. This transformation involves the conversion of ketone intermediates to the corresponding amino alcohols through imine formation followed by reduction [11]. Traditional approaches employ reducing agents such as sodium borohydride or catalytic hydrogenation with palladium catalysts [12] [9].

The process begins with the condensation of the ketone intermediate with methylamine to form an imine intermediate, which subsequently undergoes reduction to yield the desired amino alcohol product [9] [11]. Reaction conditions typically require careful pH control to optimize imine formation while preventing side reactions [12]. Temperature control between 0°C and room temperature proves critical for maintaining selectivity and preventing over-reduction [9].

Recent advances in reductive amination methodology have focused on developing more selective and environmentally benign approaches [13]. These include the use of asymmetric hydrogenation catalysts and alternative reducing systems that provide improved stereoselectivity and reduced waste generation [9] [10].

Biocatalytic and Enzymatic Synthesis Approaches

Carboligase-Mediated Carbon-Carbon Bond Formation

Biocatalytic synthesis of methoxamine has emerged as a highly selective and environmentally sustainable alternative to traditional chemical methods [10] [14] [15]. The approach utilizes thiamine diphosphate-dependent carboligases to achieve stereoselective carbon-carbon bond formation between pyruvate and aromatic aldehydes [15] [16].

The engineered pyruvate decarboxylase variant from Acetobacter pasteurianus (ApPDC-E469G-I468A-W543F) demonstrates exceptional performance in the carboligation step, achieving conversions exceeding 95% with enantiomeric excess values of 98% [10] [15]. This enzyme catalyzes the condensation of pyruvate with 2,5-dimethoxybenzaldehyde to form (S)-1-hydroxy-1-(2,5-dimethoxyphenyl)propan-2-one as a key intermediate [14] [15].

Alternative carboligases such as acetolactate synthase from Bacillus subtilis (BsAlsS) have also demonstrated broad substrate scope for the synthesis of phenylacetylcarbinol analogs, achieving near quantitative conversions within 4 hours at 30°C [16] [17]. The substrate tolerance of these enzymes extends to various substituted benzaldehydes, enabling access to diverse methoxamine analogs [16].

Transaminase-Catalyzed Amination

The second key enzymatic step involves the stereoselective amination of α-hydroxyketone intermediates using amine transaminases [10] [15] [18]. Bacillus megaterium transaminase has proven particularly effective for this transformation, demonstrating high activity and selectivity toward sterically demanding 2-hydroxyketone substrates [10] [15].

The transaminase-catalyzed step achieves total conversions ranging from 59% to 80% across different stereoisomers, with isomeric contents between 94% and 99% [10] [15]. The enzyme accepts various amine donors, enabling the synthesis of different stereoisomers through modular combination with complementary carboligases [15] [16].

Reaction optimization studies have identified critical parameters including pH (7.0-9.0), temperature (30°C), and cofactor regeneration systems [15] [16]. The use of glucose as a cofactor regeneration substrate proves essential for maintaining enzyme activity throughout the reaction course [16].

One-Pot Cascade Reactions

The integration of carboligase and transaminase activities into sequential one-pot systems represents a significant advancement in methoxamine synthesis [10] [15] [16]. This approach eliminates the need for intermediate isolation and purification, improving overall process efficiency and reducing waste generation [15].

Sequential one-pot reactions demonstrate superior performance compared to concurrent approaches, with the temporal separation of enzymatic steps preventing unwanted side reactions [16]. The optimized cascade achieves preparative scale synthesis (75 mL) yielding 85 mg of methoxamine hydrochloride salt with 46% isolated yield, 94% purity, and 98% isomeric content [10] [15].

The cascade methodology enables access to all four stereoisomers of methoxamine through strategic selection of enzyme combinations [15]. This stereodivergent approach provides unprecedented control over product stereochemistry compared to traditional synthetic methods [10] [14].

Green Chemistry Strategies for Sustainable Production

Solvent-Free and Aqueous Systems

Green chemistry approaches to methoxamine synthesis emphasize the reduction of organic solvent usage and the implementation of aqueous reaction systems [5] [19]. The biocatalytic cascade reactions operate effectively in aqueous media, eliminating the need for hazardous organic solvents typically required in traditional synthetic approaches [10] [15].

The green synthesis methodology developed by Xie and colleagues employs a five-step sequence starting from p-dihydroxybenzene, achieving an overall yield of 37.6% under environmentally benign conditions [5]. This approach utilizes methylation, Friedel-Crafts acylation, oximation, oxime reduction, and keto-amine hydrogenation reactions with reduced environmental impact compared to conventional methods [5].

Mechanochemical Friedel-Crafts acylation represents another green alternative, utilizing ball-milling conditions to achieve aromatic acylation without organic solvents [2]. This approach demonstrates the feasibility of solid-state reactions for key synthetic transformations while maintaining product selectivity [2].

Atom Economy and Waste Reduction

The biocatalytic approach to methoxamine synthesis exhibits superior atom economy compared to traditional chemical methods [15] [20]. By utilizing renewable starting materials such as pyruvate and minimizing the formation of stoichiometric by-products, the enzymatic cascade significantly reduces waste generation [10] [16].

Cofactor regeneration systems based on glucose metabolism provide sustainable cofactor recycling, eliminating the need for stoichiometric cofactor addition [16] [17]. This approach reduces raw material consumption and minimizes waste streams associated with cofactor depletion [15].

The implementation of whole-cell biocatalysts further enhances process sustainability by providing internal cofactor regeneration and eliminating enzyme purification requirements [16] [17]. Whole-cell systems demonstrate comparable or superior performance to purified enzyme systems while significantly reducing production costs [16].

Renewable Feedstock Utilization

Recent advances in sustainable methoxamine production focus on the utilization of renewable feedstocks derived from biomass [16] [20]. The biocatalytic approach enables the conversion of glucose and xylose-derived precursors into methoxamine through engineered metabolic pathways [21] [22].

The integration of carboxylate reductase systems allows for the direct utilization of renewable carboxylic acids as starting materials [22]. This approach enables the conversion of 3-hydroxybenzoic acid, obtainable from microbial cell factories using renewable substrates, into key intermediates for methoxamine synthesis [22].

Alternative production strategies explore the use of methanotrophic bacteria for converting waste methane into valuable chemical building blocks [19]. This approach addresses both greenhouse gas mitigation and sustainable chemical production, demonstrating the potential for integrated waste-to-chemical processes [19].

Optimization of Reaction Conditions and Yield Enhancement

Temperature and pH Optimization

Systematic optimization of reaction conditions has identified critical parameters for maximizing methoxamine synthesis efficiency [15] [16] [17]. Temperature optimization studies demonstrate optimal performance at 30°C for enzymatic systems, balancing reaction rate with enzyme stability [16] [17].

pH control proves crucial for both chemical and enzymatic approaches, with optimal ranges varying according to the specific transformation [12] [15]. For biocatalytic systems, pH values between 7.0 and 9.0 provide optimal enzyme activity while maintaining substrate stability [15] [16].

The integration of real-time pH monitoring and control systems enables dynamic optimization throughout the reaction course [16]. This approach prevents pH drift that can lead to enzyme deactivation or reduced selectivity [15].

Substrate and Enzyme Loading Optimization

Substrate concentration optimization balances reaction driving force with potential inhibition effects [15] [16]. Studies demonstrate optimal substrate concentrations ranging from 5-30 mM for enzymatic systems, with higher concentrations potentially causing substrate or product inhibition [16].

Enzyme loading optimization requires consideration of both reaction rate and economic factors [16] [17]. Optimal cell dry weight loadings of 10-30 g/L provide effective catalysis while maintaining cost efficiency [16].

The implementation of fed-batch strategies enables higher substrate loadings while preventing inhibition effects [17]. This approach has demonstrated improved space-time yields compared to batch operation modes [16].

Process Intensification Strategies

Recent developments in process intensification focus on continuous flow reactors and microreactor systems for methoxamine synthesis [9]. These systems provide improved heat and mass transfer, enabling more precise control over reaction conditions [9].

The development of immobilized enzyme systems enhances catalyst reusability and enables continuous operation [21]. Immobilization strategies include covalent attachment, entrapment, and cross-linked enzyme aggregates [17].

Scale-up considerations for biocatalytic systems emphasize the maintenance of optimal oxygen transfer and mixing conditions [17]. The transition from laboratory to pilot scale requires careful attention to bioreactor design and operation parameters [16].

Analytical and Monitoring Strategies

Advanced analytical methods enable real-time monitoring of methoxamine synthesis reactions [10] [15]. Supercritical fluid chromatography provides separation of all four stereoisomers without derivatization, enabling precise stereochemical analysis [10] [15].

The implementation of in-line spectroscopic monitoring allows for dynamic process control and optimization [16]. These systems provide real-time feedback on conversion, selectivity, and product quality [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.12084340 Da

Monoisotopic Mass

211.12084340 Da

Heavy Atom Count

15

LogP

0.8
0.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HUQ1KC1YLI
HG4D84VF66

Related CAS

61-16-5 (hydrochloride)

Drug Indication

Indicated for the treatment and management of hypotension.

Pharmacology

Methoxamine is a potent sympathomimetic amine that increases both systolic and diastolic blood pressure. Methoxamine is indicated for prevention and treatment of the acute hypotensive state occurring with spinal anesthesia. It is also indicated as adjunctive treatment of hypotension due to hemorrhage, reactions to medications, surgical complications, and shock associated with brain damage due to trauma or tumor. Methoxamine acts on both α1-adrenergic receptors but appears to have no effect on β-adrenergic receptors. It acts by increasing the force of the heart's pumping action as well as constricting peripheral blood vessels.

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA10 - Methoxamine

Mechanism of Action

Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Other CAS

390-28-3

Wikipedia

Methoxamine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Sun D, Wu Y, Yang L, Han J, Liu R, Wang L. Effects of continuous intravenous infusion of methoxamine on the intraoperative hemodynamics of elderly patients undergoing total hip arthroplasty. Med Sci Monit. 2014 Oct 18;20:1969-76. doi: 10.12659/MSM.890760. PubMed PMID: 25326008; PubMed Central PMCID: PMC4211421.
2: Bell D, Duffin A, Gruss HJ, Pediconi C, Jacobs A. A randomised, controlled, crossover study to investigate the pharmacodynamics, pharmacokinetics and safety of 1R,2S-methoxamine hydrochloride (NRL001) in healthy elderly subjects. Colorectal Dis. 2014 Mar;16 Suppl 1:27-35. doi: 10.1111/codi.12543. PubMed PMID: 24499494.
3: Simpson JA, Bush D, Gruss HJ, Jacobs A, Pediconi C, Scholefield JH. A randomised, controlled, crossover study to investigate the safety and response of 1R,2S-methoxamine hydrochloride (NRL001) on anal function in healthy volunteers. Colorectal Dis. 2014 Mar;16 Suppl 1:5-15. doi: 10.1111/codi.12541. PubMed PMID: 24499492.
4: Ulu ST. Determination of methoxamine in human plasma and urine by a validated HPLC-fluorescence detection method. J AOAC Int. 2013 Sep-Oct;96(5):987-90. PubMed PMID: 24282936.
5: Herath CB, Mak K, Burrell LM, Angus PW. Angiotensin-(1-7) reduces the perfusion pressure response to angiotensin II and methoxamine via an endothelial nitric oxide-mediated pathway in cirrhotic rat liver. Am J Physiol Gastrointest Liver Physiol. 2013 Jan 1;304(1):G99-108. doi: 10.1152/ajpgi.00163.2012. Epub 2012 Oct 18. PubMed PMID: 23086915.
6: Acosta-Cota SJ, Sánchez-López A, Molina-Muñoz T, Gómez-Viquez NL, Centurión D. Evidence that chronic administration of 17β-oestradiol decreases the vasopressor responses to adrenergic system stimulation in streptozotocin-diabetic female rats. Steroids. 2014 May;83:1-9. doi: 10.1016/j.steroids.2014.01.011. Epub 2014 Feb 7. PubMed PMID: 24513052.
7: Bell D, Duffin A, Jacobs A, Pediconi C, Gruss HJ. A double-blind, placebo-controlled, randomised, parallel-group, dose-escalating, repeat dose study in healthy volunteers to evaluate the safety, tolerability, pharmacodynamic effects and pharmacokinetics of the once daily rectal application of NRL001 suppositories for 14 days. Colorectal Dis. 2014 Mar;16 Suppl 1:36-50. doi: 10.1111/codi.12544. PubMed PMID: 24499495.
8: Abdelmawla AH, Langley RW, Szabadi E, Bradshaw CM. Comparison of the effects of desipramine on noradrenaline- and methoxamine-evoked venoconstriction in man. Br J Clin Pharmacol. 1995 Nov;40(5):445-51. PubMed PMID: 8703648; PubMed Central PMCID: PMC1365190.
9: Cabanes L, Costes F, Weber S, Regnard J, Benvenuti C, Castaigne A, Guerin F, Lockhart A. Improvement in exercise performance by inhalation of methoxamine in patients with impaired left ventricular function. N Engl J Med. 1992 Jun 18;326(25):1661-5. PubMed PMID: 1588979.
10: Bell D, Pediconi C, Jacobs A. Randomised clinical trial: study of escalating doses of NRL001 given in rectal suppositories of different weights. Colorectal Dis. 2014 Mar;16 Suppl 1:16-26. doi: 10.1111/codi.12542. PubMed PMID: 24499493.
11: Bitsios P, Langley RW, Szabadi E, Bradshaw CM. Comparison of the effects of clonidine on tyramine- and methoxamine-evoked mydriasis in man. Br J Clin Pharmacol. 1996 Apr;41(4):269-75. PubMed PMID: 8730971; PubMed Central PMCID: PMC2042588.
12: Vetrivelan R, Mallick HN, Kumar VM. Changes in body temperature and sleep-wakefulness after intrapreoptic injection of methoxamine in rats. Neural Plast. 2003;10(4):267-78. PubMed PMID: 15152981; PubMed Central PMCID: PMC2565433.
13: Siproudhis L, Jones D, Shing RN, Walker D, Scholefield JH; Libertas Study Consortium. Libertas: rationale and study design of a multicentre, Phase II, double-blind, randomised, placebo-controlled investigation to evaluate the efficacy, safety and tolerability of locally applied NRL001 in patients with faecal incontinence. Colorectal Dis. 2014 Mar;16 Suppl 1:59-66. doi: 10.1111/codi.12546. PubMed PMID: 24499497.
14: Lee RH, Heckman CJ. Enhancement of bistability in spinal motoneurons in vivo by the noradrenergic alpha1 agonist methoxamine. J Neurophysiol. 1999 May;81(5):2164-74. PubMed PMID: 10322057.
15: Clark JT, Kalra SP, Kalra PS. Effects of a selective alpha 1-adrenoceptor agonist, methoxamine, on sexual behavior and penile reflexes. Physiol Behav. 1987;40(6):747-53. PubMed PMID: 3671546.
16: Abdelmawla AH, Langley RW, Szabadi E, Bradshaw CM. The opposite effects of amitriptyline on noradrenaline- and methoxamine-evoked venoconstriction in man. Naunyn Schmiedebergs Arch Pharmacol. 1996 Jun;354(1):25-9. PubMed PMID: 8832584.
17: Brown CG, Katz SE, Werman HA, Luu T, Davis EA, Hamlin RL. The effect of epinephrine versus methoxamine on regional myocardial blood flow and defibrillation rates following a prolonged cardiorespiratory arrest in a swine model. Am J Emerg Med. 1987 Sep;5(5):362-9. PubMed PMID: 3620033.
18: Lelkes Z, Porkka-Heiskanen T, Stenberg D. Cholinergic basal forebrain structures are involved in the mediation of the arousal effect of noradrenaline. J Sleep Res. 2013 Dec;22(6):721-6. doi: 10.1111/jsr.12061. Epub 2013 May 24. PubMed PMID: 23701447.
19: Lee FY, Albillos A, Colombato LA, Groszmann RJ. The role of nitric oxide in the vascular hyporesponsiveness to methoxamine in portal hypertensive rats. Hepatology. 1992 Oct;16(4):1043-8. PubMed PMID: 1398484.
20: Patrick WD, Freedman J, McEwen T, Light RB, Ludwig L, Roberts D. A randomized, double-blind comparison of methoxamine and epinephrine in human cardiopulmonary arrest. Am J Respir Crit Care Med. 1995 Aug;152(2):519-23. PubMed PMID: 7633701.

Explore Compound Types